1,3-Dimethoxy-4-tert-butylcalix(4)arene
Description
1,3-Dimethoxy-4-tert-butylcalix[4]arene (CAS: 122406-45-5) is a functionalized calix[4]arene derivative characterized by two methoxy groups at the 1- and 3-positions and a tert-butyl group at the 4-position on the lower rim of the macrocycle (Fig. 1). Its molecular formula is C₄₆H₆₀O₄, with a molecular weight of approximately 677.0 g/mol . This compound adopts a cone conformation, stabilized by intramolecular hydrogen bonds between phenolic oxygens and adjacent hydroxyl groups. The tert-butyl group enhances solubility in organic solvents, while the methoxy groups modulate electronic and steric properties, making it suitable for supramolecular host-guest chemistry and metal coordination .
Synthesis typically involves alkylation or etherification of the parent calix[4]arene scaffold. For example, in one protocol, 4-tert-butylcalix[4]arene undergoes selective O-methylation using methyl iodide and a base (e.g., K₂CO₃) in acetone under reflux . The compound has been employed in polymerization catalysis (e.g., ring-opening polymerization of ε-caprolactone via mixed Mg/Zn complexes) and as a building block for advanced materials .
Properties
IUPAC Name |
5,11,17,23-tetratert-butyl-26,28-dimethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,27-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H60O4/c1-43(2,3)35-19-27-15-31-23-37(45(7,8)9)25-33(41(31)49-13)17-29-21-36(44(4,5)6)22-30(40(29)48)18-34-26-38(46(10,11)12)24-32(42(34)50-14)16-28(20-35)39(27)47/h19-26,47-48H,15-18H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNQRJYYUPMBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OC)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H60O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wang et al.’s Method (1999)
The most efficient route involves reacting p-tert-butylcalixarene with methyl iodide under basic conditions. In a typical procedure:
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Reagents : p-tert-butylcalixarene (1 equiv), methyl iodide (2.2 equiv), potassium hydroxide (2.5 equiv).
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Solvent System : Chloroform-water (1:1 v/v) at 20°C for 20 hours.
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Workup : The crude product is washed with methanol and dichloromethane, followed by recrystallization from chloroform to yield 92% pure product.
Mechanistic Insights
Potassium hydroxide deprotonates phenolic hydroxyls, with the tert-butyl groups sterically shielding the 4-position. Methyl iodide selectively alkylates the more accessible 1,3-hydroxyls, forming methoxy groups. The reaction’s success hinges on maintaining a biphasic solvent system to control reaction kinetics and prevent over-alkylation.
Alternative Synthetic Approaches
Stepwise Partial Alkylation
A modified method from ScienceAsia (2000) uses sequential alkylation to enhance regiocontrol:
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Initial Methylation : p-tert-butylcalixarene is treated with 1.1 equiv methyl iodide in tetrahydrofuran (THF) using barium oxide (BaO) and potassium tert-butoxide (t-BuOK) as base at 0°C for 1 hour, yielding mono-methoxy intermediate (35% yield).
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Second Methylation : The intermediate reacts with another equiv of methyl iodide at 25°C for 3 hours, achieving 1,3-dimethoxy product in 58% yield.
Challenges
This method requires rigorous temperature control to avoid di- or tri-substitution. NMR monitoring is essential to track substitution patterns.
Palladium-Catalyzed Coupling
MDPI (2022) reports a six-step sequence starting from tert-butylcalixarene:
Limitations
While effective, this method’s multi-step nature reduces overall efficiency (42% over six steps) compared to direct etherification.
Reaction Optimization and Selectivity
Solvent and Base Effects
Temperature and Stoichiometry
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Low Temperatures (0–20°C) : Favor mono- and di-substitution by slowing reaction kinetics.
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Methyl Iodide Excess : A 2.2:1 molar ratio of methyl iodide to calixarene ensures complete di-substitution without tri-alkylation.
Purification and Characterization
Recrystallization
The product is purified via recrystallization from chloroform, forming solvated prisms that effloresce upon drying. Residual solvents are removed under vacuum at 70°C.
Spectroscopic Analysis
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FTIR : Peaks at 2958 cm⁻¹ (C-H stretch, tert-butyl), 1671 cm⁻¹ (aromatic C=C), and 1051 cm⁻¹ (C-O-C ether).
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¹H NMR : Singlets at δ 3.28 (methoxy) and δ 1.22 (tert-butyl), with aromatic protons between δ 6.98–7.05.
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XRD : Confirms cone conformation with d-spacing of 4.2 Å, indicative of π-π stacking.
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-4-tert-butylcalix(4)arene undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Complexation Reactions: The compound can form complexes with metal ions and organic molecules through host-guest interactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and bases are commonly used for substitution reactions.
Complexation Reactions: Metal salts and organic molecules are used to form complexes under mild conditions.
Major Products
Substitution Products: Depending on the substituent introduced, various functionalized calixarenes can be obtained.
Complexes: Metal-calixarene complexes and organic molecule-calixarene complexes are the major products.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₄₆H₆₀O₄
- Structural Features : Contains two methoxy groups and a tert-butyl group on a calixarene framework, enhancing solubility and reactivity.
The compound's unique substitution pattern allows it to participate in a range of chemical reactions, making it an ideal candidate for various applications.
Catalysis
1,3-Dimethoxy-4-tert-butylcalix(4)arene serves as a ligand in metal-based catalysis. It facilitates the formation of mixed-metal calixarene systems through reactions with organomagnesium reagents and zinc bromide. These systems are capable of catalyzing the ring-opening polymerization of ε-caprolactone under various conditions (e.g., nitrogen atmosphere or melt conditions) .
Experimental Procedures:
- Reagents : Organomagnesium reagents and zinc bromide.
- Method : Reacting the reagents with 1,3-dimethoxy-4-tert-butylcalix(4)arene to form mixed-metal complexes.
Outcomes:
The resulting mixed-metal systems exhibit intriguing molecular structures that enhance catalytic activity in polymerization processes .
Sensor Technology
The compound has shown potential in sensor applications due to its ability to selectively bind cations and anions. Its interactions are influenced by the size and charge of the ions, making it useful for detecting metal ions in environmental samples .
Key Features:
- Selectivity : Capable of binding specific metal ions.
- Applications : Environmental monitoring and detection of pollutants.
Drug Delivery Systems
Research indicates that 1,3-Dimethoxy-4-tert-butylcalix(4)arene can form inclusion complexes with pharmaceutical agents, positioning it as a promising candidate for drug delivery systems. Its ability to interact with biological membranes enhances its potential for transporting therapeutic agents effectively .
Mechanism:
- Inclusion Complexes : The compound encapsulates drug molecules, improving their solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1,3-Dimethoxy-4-tert-butylcalix(4)arene against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death without significant toxicity towards mammalian cells .
Research Findings:
- Lead Compound : A derivative demonstrated excellent antibacterial activity with low hemolytic properties.
- Mechanism of Action : The compound interacts with negatively charged bacterial membranes through electrostatic actions facilitated by its cationic moieties .
Comparative Analysis with Other Calixarene Derivatives
A comparison table illustrates how 1,3-Dimethoxy-4-tert-butylcalix(4)arene stands out among other calixarene derivatives based on structural features and properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,3-Dimethylcalix(4)arene | Two methyl groups | Enhanced solubility |
| 1,3-Diethylcalix(4)arene | Two ethyl groups | Increased hydrophobicity |
| 25,26,27,28-Tetramethoxy-p-tert-butylcalixarene | Multiple methoxy groups | Greater reactivity in reductive conditions |
| Calix pyrrole | Incorporates a pyrrole unit | Selective binding to anions |
The distinct combination of methoxy and tert-butyl groups in 1,3-Dimethoxy-4-tert-butylcalix(4)arene enhances both solubility and biological activity compared to its analogs .
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-4-tert-butylcalix(4)arene involves its ability to form host-guest complexes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. The molecular targets include metal ions and organic molecules, which can be selectively encapsulated within the calixarene cavity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of calixarenes allows for tailored modifications. Below is a comparative analysis of 1,3-Dimethoxy-4-tert-butylcalix[4]arene with other calix[4] and calix[6]arene derivatives:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Cavity Size and Binding Selectivity The calix[6]arene hexaacetic acid ester (C₉₀H₁₂₀O₁₈) has a larger cavity than calix[4]arenes, enabling anion binding (e.g., Cl⁻, NO₃⁻) via hydrogen bonding and charge shielding in membranes . In contrast, 1,3-Dimethoxy-4-tert-butylcalix[4]arene’s smaller cavity favors metal coordination (e.g., Mg²⁺, Zn²⁺) in polymerization catalysts . Crown-6-functionalized calix[4]arene (CAS: 129518-51-0) combines crown ether selectivity for alkali metals with calixarene rigidity, outperforming non-crown analogs in Cs⁺/Na⁺ separation .
Substituent Effects on Reactivity
- Methoxy vs. Propoxy Groups : The methoxy groups in 1,3-Dimethoxy-4-tert-butylcalix[4]arene provide electron-donating effects, stabilizing metal complexes (e.g., Mg(NCMe)₂[ZnX₂]₂L(OMe)₂), while tetrapropoxy derivatives exhibit pH-dependent protonation useful in NMR-based ion sensing .
- Hydroxamate vs. Acetate Esters : Hydroxamate-functionalized calix[4]arenes show higher affinity for transition metals (log K ~ 12 for Fe³⁺) compared to acetate esters, which are more hydrolytically labile .
Catalytic Performance Mixed Mg/Zn complexes of 1,3-Dimethoxy-4-tert-butylcalix[4]arene achieve >90% conversion in ε-caprolactone ROP under air, surpassing non-calixarene catalysts in stability . In contrast, calix[6]arene-thiourea derivatives (e.g., compound 5 in ) excel in anion transport (Cl⁻ EC₅₀ ~ 0.1 μM) due to strong H-bonding.
Thermodynamic and Kinetic Stability
- The tert-butyl group in 1,3-Dimethoxy-4-tert-butylcalix[4]arene enhances thermal stability (decomposition >300°C) compared to methylcarbonylmethoxy derivatives (e.g., compound 2 in ), which degrade at ~200°C due to ester cleavage .
Biological Activity
Overview
1,3-Dimethoxy-4-tert-butylcalix(4)arene is a member of the calixarene family, known for its unique structural properties and biological activities. This compound exhibits significant potential in various fields including medicinal chemistry, supramolecular chemistry, and materials science. The presence of methoxy and tert-butyl groups enhances its solubility and stability, making it an interesting candidate for biological applications.
Antimicrobial Activity
1,3-Dimethoxy-4-tert-butylcalix(4)arene has been studied for its antimicrobial properties. Research indicates that it shows notable activity against various bacterial strains, particularly Gram-positive bacteria. For example, derivatives of calixarenes have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,3-Dimethoxy-4-tert-butylcalix(4)arene | MRSA | 13–25 µg/ml |
| Quaternary ammonium salt derivative | MRSA | 3.1 µg/ml |
This table summarizes the MIC values for different derivatives of calixarene compounds against MRSA, highlighting the enhanced activity of quaternary ammonium salt substitutions.
Cytotoxicity
In addition to its antimicrobial properties, 1,3-Dimethoxy-4-tert-butylcalix(4)arene has shown cytotoxic effects on various human cancer cell lines. Its mechanism appears to involve disruption of cellular membranes and interference with cellular processes . Research has indicated that calixarene derivatives can induce apoptosis in cancer cells through various biochemical pathways.
The biological activity of 1,3-Dimethoxy-4-tert-butylcalix(4)arene is attributed to its ability to form host-guest complexes with various ions and molecules. This interaction is facilitated by the unique structural features of the calixarene scaffold, allowing it to selectively bind to target species. The interaction with organomagnesium reagents and zinc bromide suggests potential applications in drug delivery systems due to enhanced bioavailability .
Cellular Effects
The compound’s interactions can lead to significant changes in cellular behavior:
- Membrane Disruption : The amphiphilic nature of calixarene derivatives allows them to insert into lipid membranes, leading to cell lysis.
- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
Study on Antibacterial Activity
A study evaluated the antibacterial activity of several calixarene derivatives including 1,3-Dimethoxy-4-tert-butylcalix(4)arene against multiple bacterial strains. The results indicated that while some derivatives exhibited strong antibacterial properties, others showed limited activity depending on their structural modifications .
Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, researchers assessed the effects of 1,3-Dimethoxy-4-tert-butylcalix(4)arene on human cancer cell lines. The findings revealed that the compound induced significant cytotoxic effects at micromolar concentrations, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. What synthetic strategies are commonly employed to functionalize 1,3-dimethoxy-4-tert-butylcalix[4]arene for host-guest chemistry applications?
Functionalization often involves alkylation or click chemistry. For example, propargyl bromide reacts with the hydroxyl groups of tert-butylcalix[4]arene under basic conditions (e.g., K₂CO₃ in dry acetone) to introduce alkyne groups for subsequent click reactions with azides . NMR spectroscopy (¹H, ¹³C) and ESI-MS are critical for confirming structural integrity post-functionalization .
Q. How can NMR spectroscopy resolve conformational dynamics of 1,3-dimethoxy-4-tert-butylcalix[4]arene derivatives?
¹H NMR is used to monitor proton environments, particularly for distinguishing cone, partial-cone, or 1,3-alternate conformations. For example, splitting patterns of aromatic protons and tert-butyl groups provide insights into symmetry changes during protonation or metal coordination . 2D NMR techniques (COSY, HSQC) further resolve overlapping signals in functionalized derivatives .
Q. What methods validate the coordination of 1,3-dimethoxy-4-tert-butylcalix[4]arene with transition metals?
Single-crystal X-ray diffraction is definitive for structural elucidation. In mixed Mg/Zn complexes, bond lengths and angles (e.g., Mg–O and Zn–Br interactions) confirm metal binding to the calixarene lower rim . Spectroscopic techniques like IR (to track shifts in –OH or phosphoryl groups) and elemental analysis complement structural data .
Advanced Research Questions
Q. How do acid-base conditions influence the protonation states and supramolecular behavior of 1,3-dimethoxy-4-tert-butylcalix[4]arene?
Protonation studies using NMR in acidic media (e.g., CF₃COOH) reveal structural rearrangements. For tetrapropoxy analogs, protonation at the lower rim induces partial cone-to-cone transitions, altering cavity size and guest-binding selectivity . Titration experiments with pH-sensitive probes (e.g., fluorescent dyes) can quantify binding affinity changes .
Q. What design principles optimize 1,3-dimethoxy-4-tert-butylcalix[4]arene for catalytic applications in ring-opening polymerizations?
Mixed-metal systems (e.g., Mg/Zn) enhance catalytic activity. The calixarene scaffold stabilizes metal centers via its four oxygen donors, while bulky tert-butyl groups prevent aggregation. Kinetic studies under inert (N₂) or open-air conditions reveal mechanistic differences in ε-caprolactone polymerization, with TOF (turnover frequency) metrics guiding catalyst optimization .
Q. How can hybrid calixarene-pillararene architectures improve enantioselective recognition of carboxylates or metal ions?
Combining rigid pillararene bridges with flexible calixarene cavities introduces planar chirality and tailored binding pockets. For example, thiourea-functionalized calix[4]arenes exhibit enantioselectivity toward carboxylates via hydrogen bonding and π-π interactions. Fluorescence quenching assays and Job plot analyses quantify host-guest stoichiometry and binding constants .
Q. What role does 1,3-dimethoxy-4-tert-butylcalix[4]arene play in stabilizing gold nanorod interfaces for nanomaterial applications?
Multipodal grafting via Au–C bonds creates stable hybrid materials. Raman spectroscopy and XPS confirm covalent anchoring, while DFT modeling predicts electronic interactions between the calixarene’s aromatic rings and gold surfaces. Stability tests (e.g., sonication or thermal stress) validate robustness compared to monodentate ligands .
Q. How do microfluidic systems enhance metal extraction efficiency using calix[4]arene derivatives compared to batch methods?
Microfluidic channels increase interfacial surface area, accelerating mass transfer. For Ag⁺ extraction, a tetramethylketonic calix[4]arene derivative achieves >90% efficiency in seconds within microfluidic setups, versus hours in batch systems. Flow rate optimization and in-situ UV-Vis monitoring enable real-time kinetic analysis .
Methodological Considerations
- Contradictions in Data : Conflicting reports on metal-binding sites (lower vs. upper rim) may arise from solvent polarity or counterion effects. Always cross-validate with X-ray crystallography and spectroscopic data .
- Advanced Characterization : Use synchrotron-based techniques (e.g., XANES) to probe oxidation states in metal-calixarene complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
